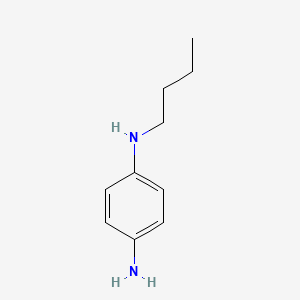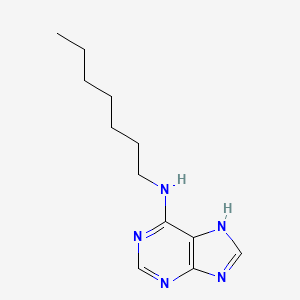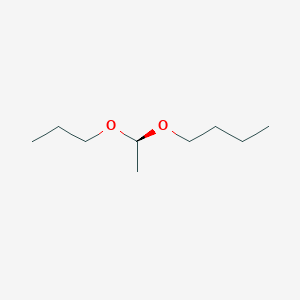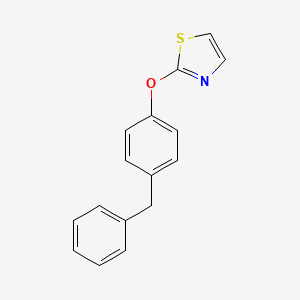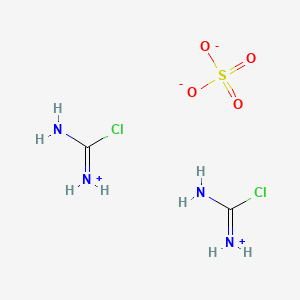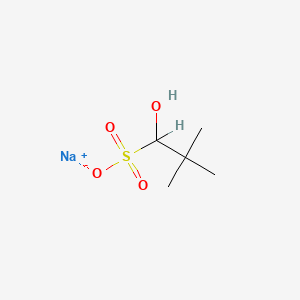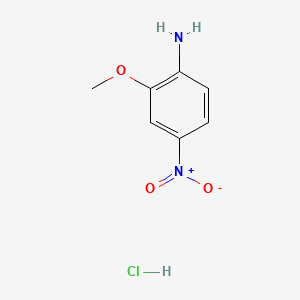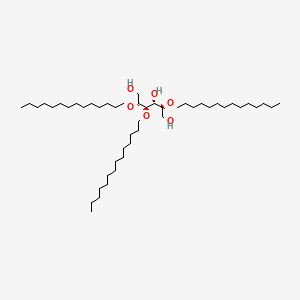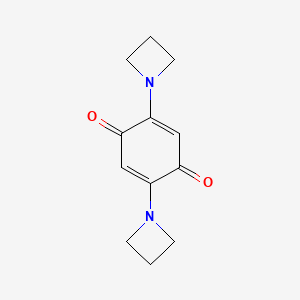
2,5-Diazetidinyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazetidinyl-1,4-benzoquinone is a bifunctional alkylating agent known for its ability to induce DNA interstrand cross-linking. This compound is most efficient at low pH and under reductive conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazetidinyl-1,4-benzoquinone typically involves the reaction of 1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the diazetidinyl groups at the 2 and 5 positions of the benzoquinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazetidinyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Under reductive conditions, it can form hydroquinone derivatives.
Substitution: The diazetidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reducing agents: Such as sodium borohydride (NaBH4).
Nucleophiles: Such as secondary amines and thiols.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzoquinones .
Scientific Research Applications
2,5-Diazetidinyl-1,4-benzoquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Diazetidinyl-1,4-benzoquinone involves the alkylation of guanine and adenine bases in DNA. This alkylation leads to the formation of DNA interstrand cross-links, which can interfere with DNA replication and transcription . The compound’s activity is most efficient under reductive conditions, where it can form reactive intermediates that facilitate the cross-linking process .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-2,5-diazetidinyl-1,4-benzoquinone: Similar in structure but with methyl groups at the 3 and 6 positions.
2,5-Dihydroxy-1,4-benzoquinone: Lacks the diazetidinyl groups but has hydroxyl groups at the 2 and 5 positions.
Uniqueness
2,5-Diazetidinyl-1,4-benzoquinone is unique due to its bifunctional alkylating properties and its ability to induce DNA interstrand cross-linking under reductive conditions. This makes it a valuable compound for studying DNA repair mechanisms and for potential therapeutic applications .
Properties
CAS No. |
29522-32-5 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2,5-bis(azetidin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11-8-10(14-5-2-6-14)12(16)7-9(11)13-3-1-4-13/h7-8H,1-6H2 |
InChI Key |
RSFVKGLHMWPPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC(=O)C(=CC2=O)N3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



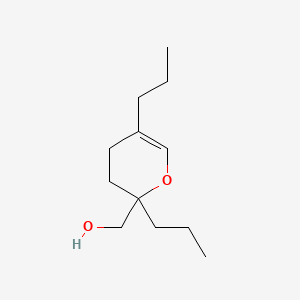
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
